4-(4-Hydroxyphenyl)-4-piperidinol

NMDA receptor NR2B subtype selectivity off-target liability reduction

4-(4-Hydroxyphenyl)-4-piperidinol (CAS 142001-84-1, molecular formula C₁₁H₁₅NO₂, molecular weight 193.24 g·mol⁻¹) is a 4,4-disubstituted piperidine featuring a tertiary alcohol at the piperidine 4-position and a para-hydroxyphenyl substituent at the same carbon. This compound belongs to the 4-aryl-4-piperidinol structural class, which serves as a privileged core scaffold in central nervous system drug discovery, particularly as a key intermediate for NR2B-subtype-selective NMDA receptor antagonists.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 142001-84-1
Cat. No. B3059448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Hydroxyphenyl)-4-piperidinol
CAS142001-84-1
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESC1CNCCC1(C2=CC=C(C=C2)O)O
InChIInChI=1S/C11H15NO2/c13-10-3-1-9(2-4-10)11(14)5-7-12-8-6-11/h1-4,12-14H,5-8H2
InChIKeyZIYRFSOIBBGGDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Hydroxyphenyl)-4-piperidinol (CAS 142001-84-1): Procurement-Relevant Identity and Core Scaffold Characteristics


4-(4-Hydroxyphenyl)-4-piperidinol (CAS 142001-84-1, molecular formula C₁₁H₁₅NO₂, molecular weight 193.24 g·mol⁻¹) is a 4,4-disubstituted piperidine featuring a tertiary alcohol at the piperidine 4-position and a para-hydroxyphenyl substituent at the same carbon . This compound belongs to the 4-aryl-4-piperidinol structural class, which serves as a privileged core scaffold in central nervous system drug discovery, particularly as a key intermediate for NR2B-subtype-selective NMDA receptor antagonists [1]. It is supplied as an off-white to brown crystalline solid with a melting point of 226–228 °C (decomposition), a predicted pKa of 10.15 ± 0.30, and a hydrogen-bond donor count of three—the piperidine NH, the tertiary C-4 OH, and the phenolic OH .

Why 4-(4-Hydroxyphenyl)-4-piperidinol Cannot Be Replaced by 4-Hydroxy-4-phenylpiperidine or Other In-Class Analogs


The 4-aryl-4-piperidinol class encompasses numerous structurally similar compounds, yet the presence of a para-hydroxyl on the C-4 phenyl ring coupled with a tertiary alcohol on the piperidine ring in 4-(4-hydroxyphenyl)-4-piperidinol generates a unique dual-hydrogen-bond-donor pharmacophore that cannot be replicated by the widely used analog 4-hydroxy-4-phenylpiperidine (CAS 40807-61-2, which lacks the phenolic OH) . Evidence from direct scaffold comparisons demonstrates that incorporating the 4-hydroxyphenyl motif dramatically alters selectivity profiles: N-substituted derivatives built on the 4-(4-hydroxyphenyl)-4-piperidinol scaffold retain low-nanomolar NR1A/2B antagonist potency while exhibiting approximately 26-fold lower α₁-adrenergic receptor affinity and approximately 88-fold lower dopamine D₂ receptor affinity compared with the analogous 4-(4-hydroxyphenyl)piperidine scaffold lacking the piperidine 4-OH [1]. Furthermore, the target compound's melting point is approximately 70 °C higher than that of 4-hydroxy-4-phenylpiperidine (226–228 °C vs. 157–161 °C), reflecting stronger intermolecular hydrogen bonding that directly impacts crystallinity, solubility, and solid-state formulation behavior . Generic substitution across this class is therefore precluded by both divergent biological selectivity profiles and distinct physicochemical properties.

Quantitative Differentiation Evidence for 4-(4-Hydroxyphenyl)-4-piperidinol Versus Closest Structural Analogs


NR1A/2B NMDA Receptor Potency Retained with Drastically Reduced Off-Target Binding: Direct Scaffold Comparison (Compound 21 vs. Compound (±)-27)

In a direct head-to-head scaffold comparison, N-substituted derivatives were synthesized from two closely related cores: 4-(4-hydroxyphenyl)piperidine (lacking the piperidine 4-OH; leading to compound 21) and 4-(4-hydroxyphenyl)-4-piperidinol (bearing the piperidine 4-OH; leading to compound (±)-27). Compound 21 exhibited an IC₅₀ of 0.022 μM at NR1A/2B but also showed measurable off-target affinity at α₁-adrenergic receptors (IC₅₀ = 0.54 μM) and dopamine D₂ receptors (IC₅₀ = 1.2 μM). Incorporating the additional 4-OH group on the piperidine ring (the target compound scaffold, as in (±)-27) maintained NR1A/2B potency (IC₅₀ = 0.026 μM) while reducing α₁-adrenergic binding by ~26-fold (IC₅₀ = 14 μM) and dopamine D₂ binding by ~88-fold (IC₅₀ = 105 μM), yielding a >500-fold selectivity window for the therapeutic target over D₂ [1].

NMDA receptor NR2B subtype selectivity off-target liability reduction structure-activity relationship

NR1A/2B Subtype Selectivity: >1000-Fold Discrimination Over NR1A/2A and NR1A/2C

The Guzikowski et al. (2000) study demonstrated that high-potency NR1A/2B antagonists derived from the 4-(4-hydroxyphenyl)piperidine core—and by extension the 4-(4-hydroxyphenyl)-4-piperidinol scaffold—achieve >1,000-fold selectivity for the NR1A/2B subtype over NR1A/2A and NR1A/2C receptors. The prototypical antagonist ifenprodil (which bears the 4-hydroxyl on the ω-phenyl group) served as the structural reference; relocating this hydroxyl to the C-4 phenyl (the target compound motif) produced equipotent antagonists (compound 21, IC₅₀ = 0.022 μM; compound (±)-27, IC₅₀ = 0.026 μM) that retained the hallmark >1,000-fold subtype selectivity [1]. This contrasts sharply with 4-hydroxy-4-phenylpiperidine-based ligands (CAS 40807-61-2) developed for nociceptin and dopamine receptors, which exhibit nanomolar affinity for NR1A/2B-irrelevant targets and lack this NMDA subtype selectivity profile [2].

NMDA receptor subtype selectivity NR2B ifenprodil comparison

Dual Orthogonal Synthetic Handles Enable Chemoselective Sequential N-Functionalization and O-Derivatization

4-(4-Hydroxyphenyl)-4-piperidinol possesses three chemically distinct functional groups suitable for sequential, orthogonal derivatization: the secondary piperidine amine (predicted pKa ~10.15), the tertiary alcohol at C-4, and the phenolic hydroxyl (para to the piperidine attachment). By contrast, 4-hydroxy-4-phenylpiperidine (CAS 40807-61-2, molecular formula C₁₁H₁₅NO, molecular weight 177.24) contains only two derivatizable sites—the piperidine NH and the tertiary C-4 OH—lacking the phenolic handle entirely . This additional phenolic OH enables O-alkylation, Mitsunobu coupling, sulfonylation, or glycosylation at the phenyl ring without competing with piperidine N-functionalization. The Guzikowski et al. synthesis exploits this orthogonality: the phenolic OH remains intact during N-alkylation with ω-phenylalkyl halides and subsequent stereoselective reduction to install the β-hydroxy group on the N-alkyl spacer, demonstrating that the two hydroxyl groups (phenolic and tertiary) can be carried through multi-step sequences without protecting group interference [1].

synthetic intermediate chemoselective functionalization parallel synthesis medicinal chemistry

Elevated Melting Point Reflects Enhanced Intermolecular Hydrogen Bonding Versus 4-Hydroxy-4-phenylpiperidine

The melting point of 4-(4-hydroxyphenyl)-4-piperidinol is reported as 226–228 °C (with decomposition), whereas the direct analog 4-hydroxy-4-phenylpiperidine (CAS 40807-61-2)—which lacks the para-phenolic hydroxyl—melts at 157–161 °C, a difference of approximately 69–71 °C . This pronounced elevation is consistent with the presence of an additional strong hydrogen-bond donor (the phenolic OH), which increases the cohesive energy density of the crystal lattice. The target compound has three hydrogen-bond donors (piperidine NH, tertiary C-4 OH, phenolic OH) and three hydrogen-bond acceptors, compared with two donors and two acceptors for 4-hydroxy-4-phenylpiperidine . This difference directly influences bulk physicochemical behavior, including aqueous solubility, hygroscopicity, and compatibility with solid-dosage-form excipients, all of which are critical parameters in both analytical reference standard procurement and early-stage pre-formulation screening.

physicochemical properties melting point hydrogen bonding crystallinity solid-state formulation

Precision Application Scenarios Where 4-(4-Hydroxyphenyl)-4-piperidinol Demonstrates Verifiable Advantage


NR2B-Selective NMDA Antagonist Lead Optimization Requiring Intrinsic Low D₂ and α₁ Liability

When a medicinal chemistry program aims to develop NR2B-subtype-selective NMDA receptor antagonists for neurological indications (neuropathic pain, ischemic stroke, traumatic brain injury, or treatment-resistant depression), 4-(4-hydroxyphenyl)-4-piperidinol should be specified as the core scaffold building block. The evidence from Guzikowski et al. (2000) demonstrates that N-substituted derivatives built on this scaffold retain nanomolar NR1A/2B potency (IC₅₀ = 0.026 μM for compound (±)-27) while exhibiting D₂ receptor affinity of 105 μM—an ~88-fold reduction compared with the analogous scaffold lacking the piperidine 4-OH [1]. This intrinsic selectivity minimizes the risk of dopamine-related motor side effects and α₁-mediated cardiovascular effects that plague first-generation NMDA antagonists, reducing the need for downstream counter-screening and attrition in lead optimization. Procuring this specific scaffold therefore enables a more efficient path to development candidates with built-in safety margins [1].

Divergent Parallel Library Synthesis from a Single Multifunctional Building Block

For high-throughput medicinal chemistry or DNA-encoded library (DEL) synthesis platforms, 4-(4-hydroxyphenyl)-4-piperidinol provides three chemically orthogonal functionalization sites—piperidine NH (N-alkylation, N-arylation, sulfonylation), tertiary C-4 OH (acylation, carbamoylation), and phenolic OH (O-alkylation, Mitsunobu, sulfonate ester formation)—from a single commercially available intermediate . This contrasts with 4-hydroxy-4-phenylpiperidine (CAS 40807-61-2), which offers only two sites and cannot support phenolic-directed transformations. The ability to perform sequential, chemoselective reactions without protecting group manipulation translates to fewer synthetic steps per library member, higher overall yields, and reduced procurement of multiple starting materials. Procurement of this single intermediate can therefore replace orders for two or three separate building blocks in a parallel synthesis workflow .

Analytical Reference Standard and Solid-State Pre-Formulation Characterization for 4-Aryl-4-piperidinol Drug Candidates

The distinct thermal profile of 4-(4-hydroxyphenyl)-4-piperidinol—melting point 226–228 °C with decomposition, approximately 70 °C higher than the phenyl analog 4-hydroxy-4-phenylpiperidine (mp 157–161 °C)—makes it suitable as an analytical reference standard for differential scanning calorimetry (DSC) method development, polymorph screening, and solid-state stability studies of 4-aryl-4-piperidinol-based drug candidates . Its higher melting point and enhanced hydrogen-bonding capacity (three donors, three acceptors) provide a benchmark for assessing how structural modifications (e.g., N-alkylation, O-alkylation) alter crystal packing and thermal stability. For CMC (Chemistry, Manufacturing, and Controls) teams developing solid oral dosage forms of NR2B antagonists, this compound serves as a key reference material for establishing purity, crystallinity, and thermal stability specifications .

Quote Request

Request a Quote for 4-(4-Hydroxyphenyl)-4-piperidinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.